
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6NP and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of phosphinous amide and trifluoromethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3). This method provides a practical and catalyst-free route to synthesize phosphinic amides in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinous amides.
Aplicaciones Científicas De Investigación
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phosphinous amide moiety can interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
N,N-Dimethyl-P,P-diphenylphosphinous amide: This compound has phenyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Phosphinous amide, N,N-dimethyl-P,P-bis(difluoromethyl): The presence of difluoromethyl groups alters the compound’s stability and reactivity compared to trifluoromethyl groups.
Propiedades
Número CAS |
432-01-9 |
|---|---|
Fórmula molecular |
C4H6F6NP |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
N-[bis(trifluoromethyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6F6NP/c1-11(2)12(3(5,6)7)4(8,9)10/h1-2H3 |
Clave InChI |
CBEJWHTXVDKILV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
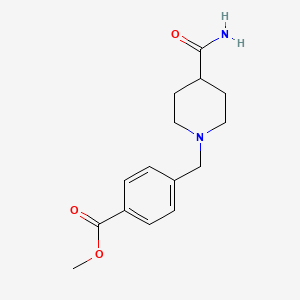

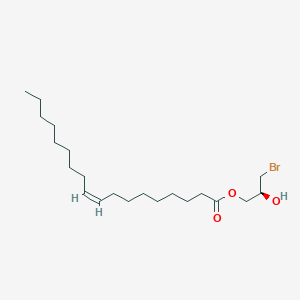
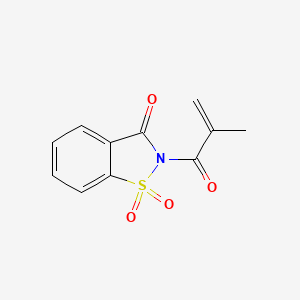
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
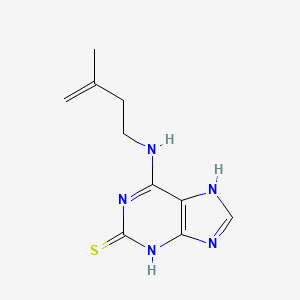
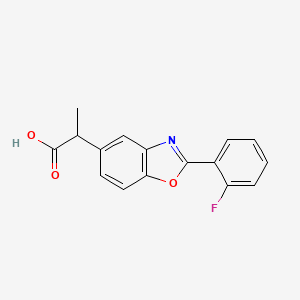
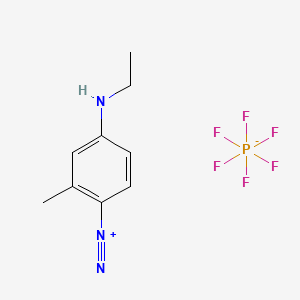


![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
